molecular formula C10H12N2O B13472360 3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal

3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal

Cat. No.: B13472360
M. Wt: 176.21 g/mol
InChI Key: AKMIGPZHGIALSF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal is a chemical compound with a complex structure that includes a pyridine ring, a dimethylamino group, and a propenal functionality. This compound is known for its unique chemical properties and versatility, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal typically involves the reaction of 3-(dimethylamino)pyridine with propenal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal has significant applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyridine ring and dimethylamino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-[6-(dimethylamino)pyridin-3-yl]prop-2-enal

InChI

InChI=1S/C10H12N2O/c1-12(2)10-6-5-9(8-11-10)4-3-7-13/h3-8H,1-2H3/b4-3+

InChI Key

AKMIGPZHGIALSF-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=NC=C(C=C1)/C=C/C=O

Canonical SMILES

CN(C)C1=NC=C(C=C1)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.